Cas no 29448-81-5 (3H-Imidazo4,5-bpyridine-2-thiol)
3H-Imidazo4,5-bpyridine-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[4,5-b]pyridine-2(3H)-thione
- 1,3-dihydroimidazo[4,5-b]pyridine-2-thione
- 1H-Imidazo[4,5-b]pyridine-2-thiol
- 2H-Imidazo[4,5-b]pyridine-2-thione, 1,3-dihydro-
- 3H-imidazo[4,5-b]pyridine-2-thiol(SALTDATA: FREE)
- Pyrido-<2,3-d>imidazolin-2-thion
- 3H-imidazo[4,5-b]pyridine-2-thiol
- ZLYRPVTXHARSPL-UHFFFAOYSA-N
- 2-Mercaptoimidazo[4,5-b]pyridine
- 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
- imidazo[4,5-b]pyridine-2-thiol
- NSC403067
- 4-AZA-2-MERCAPTOBENZIMIDAZOLE
- mercaptoimidazopyridine
- 2-mercaptoimidazopyridine
- Oprea1_752834
- AKOS000268588
- PS-3664
- AKOS016002762
- MFCD01088736
- SCHEMBL259028
- A876459
- AKOS001727743
- EN300-75225
- 2-mercaptoimidazo[5,4-b]pyridine
- SR-01000537046-1
- CCG-321764
- DTXSID20352558
- 3-(2-Fluorophenylpropionic acid)
- 1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
- SCHEMBL4361475
- 29448-81-5
- NSC-403067
- MFCD00022663
- 2-mercapto-1H-imidazo[4,5-b]pyridine
- SY041985
- A1-00572
- 2-mercaptoimidazolo[4,5-b]pyridine
- S11897
- FT-0688580
- SDCCGMLS-0064891.P001
- 1,3-dihydro-2h-imidazopyridine-2-thione
- 2-mercaptoimidazo[4,5-b]-pyridine
- 1H-Imidazo4,5-bpyridine-2-thiol
- NSC 403067
- 2-mercapto-1H-imidazo[4,5-b]-pyridine
- CS-0043982
- SR-01000537046
- ALBB-028710
- STK744173
- DB-068119
- 1H,3H-IMIDAZO[4,5-B]PYRIDINE-2-THIONE
- STL324643
- 3H-Imidazo4,5-bpyridine-2-thiol
-
- MDL: MFCD01088736
- Inchi: 1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
- InChI Key: ZLYRPVTXHARSPL-UHFFFAOYSA-N
- SMILES: S=C1NC2=C(C=CC=N2)N1
Computed Properties
- Exact Mass: 151.02000
- Monoisotopic Mass: 151.02041835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69
- XLogP3: 0.4
Experimental Properties
- Boiling Point: 308.3℃/760mmHg
- PSA: 80.37000
- LogP: 1.24660
3H-Imidazo4,5-bpyridine-2-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3H-Imidazo4,5-bpyridine-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 175615-1g |
3H-Imidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | 1g |
$432.00 | 2023-09-07 | ||
| Matrix Scientific | 175615-5g |
3H-Imidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | 5g |
$990.00 | 2023-09-07 | ||
| Matrix Scientific | 175615-10g |
3H-Imidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | 10g |
$1404.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK027-1g |
3H-Imidazo4,5-bpyridine-2-thiol |
29448-81-5 | 95+% | 1g |
1140.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK027-200mg |
3H-Imidazo4,5-bpyridine-2-thiol |
29448-81-5 | 95+% | 200mg |
340.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK027-50mg |
3H-Imidazo4,5-bpyridine-2-thiol |
29448-81-5 | 95+% | 50mg |
136.0CNY | 2021-08-04 | |
| Alichem | A029184034-1g |
1H-Imidazo[4,5-b]pyridine-2(3H)-thione |
29448-81-5 | 95% | 1g |
$214.62 | 2023-09-02 | |
| Alichem | A029184034-5g |
1H-Imidazo[4,5-b]pyridine-2(3H)-thione |
29448-81-5 | 95% | 5g |
$656.00 | 2023-09-02 | |
| Chemenu | CM128328-1g |
1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |
29448-81-5 | 95% | 1g |
$205 | 2021-08-05 | |
| Chemenu | CM128328-5g |
1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |
29448-81-5 | 95% | 5g |
$614 | 2021-08-05 |
3H-Imidazo4,5-bpyridine-2-thiol Suppliers
3H-Imidazo4,5-bpyridine-2-thiol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3H-Imidazo4,5-bpyridine-2-thiol
Recent Advances in the Study of 3H-Imidazo[4,5-b]pyridine-2-thiol (CAS: 29448-81-5) and Its Applications in Chemical Biology and Medicine
The compound 3H-Imidazo[4,5-b]pyridine-2-thiol (CAS: 29448-81-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and versatile pharmacological properties. This heterocyclic scaffold serves as a privileged structure in drug discovery, exhibiting a wide range of biological activities. Recent studies have focused on its potential as a kinase inhibitor, antimicrobial agent, and its role in modulating various cellular pathways. The compound's thiol group at the 2-position provides a reactive handle for further chemical modifications, making it an attractive building block for the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's remarkable inhibitory activity against several protein kinases, particularly those involved in cancer progression. The research team utilized structure-activity relationship (SAR) analysis to optimize the scaffold, leading to derivatives with improved potency and selectivity. Molecular docking studies revealed that 3H-Imidazo[4,5-b]pyridine-2-thiol derivatives interact with the ATP-binding pocket of target kinases through multiple hydrogen bonds and hydrophobic interactions. These findings open new avenues for developing targeted cancer therapies with reduced off-target effects.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of 3H-Imidazo[4,5-b]pyridine-2-thiol derivatives against drug-resistant bacterial strains. The lead compound in this series showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 2 μg/mL, comparable to current frontline antibiotics. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new mechanism to combat antibiotic resistance.
The compound's applications extend beyond traditional drug development. A breakthrough study in Chemical Science (2023) demonstrated its utility as a fluorescent probe for detecting metal ions in biological systems. The thiol group's affinity for various metal cations, combined with the imidazopyridine core's inherent fluorescence properties, creates a sensitive and selective detection system. This application shows promise for diagnostic tools and environmental monitoring.
Recent synthetic methodology developments have significantly improved access to 3H-Imidazo[4,5-b]pyridine-2-thiol and its derivatives. A 2024 report in Organic Letters described a novel one-pot synthesis using microwave-assisted conditions, achieving yields above 85% with excellent purity. This advancement addresses previous challenges in scalability and production costs, facilitating further research and potential commercialization of related compounds.
Ongoing clinical investigations are exploring the safety profile and pharmacokinetic properties of 3H-Imidazo[4,5-b]pyridine-2-thiol-based drug candidates. Preliminary results from Phase I trials indicate good oral bioavailability and manageable toxicity profiles, supporting continued development. Researchers are particularly optimistic about its potential in combination therapies, where its unique mechanism of action may synergize with existing treatments.
Future research directions include exploring the compound's potential in neurodegenerative diseases, as recent in vitro studies have shown neuroprotective effects in models of Alzheimer's disease. Additionally, computational studies predict favorable blood-brain barrier penetration for certain derivatives, making this scaffold promising for CNS-targeted drug development. The versatility of 3H-Imidazo[4,5-b]pyridine-2-thiol continues to inspire innovative applications across multiple therapeutic areas.
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